molecular formula C13H14FN3O2 B057483 ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate CAS No. 256504-39-9

ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No. B057483
M. Wt: 263.27 g/mol
InChI Key: DVWGQBBJLJWPKJ-UHFFFAOYSA-N
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Patent
US06919345B2

Procedure details

The solution of methyl (2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate in methanol obtained from example 2 E) is mixed with 33.76 g (32.19 ml, 562 mmol) of glacial acetic acid and 9.28 g (173 mmol) of ammonium chloride and stirred under reflux overnight. The solvent is evaporated in vacuo, the residue is thoroughly triturated with acetone, and the precipitated solid is filtered off with suction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.19 mL
Type
reactant
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[CH2:4][N:5]1[C:9]2=NC=CC=[C:8]2[C:7](C(=N)OC)=[N:6]1.[C:22](O)(=[O:24])[CH3:23].[Cl-].[NH4+:27].[CH3:28][OH:29]>>[NH2:27][C:9]1[N:5]([CH2:4][C:3]2[CH:18]=[CH:19][CH:20]=[CH:21][C:2]=2[F:1])[N:6]=[C:7]([C:28]([O:24][CH2:22][CH3:23])=[O:29])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CN2N=C(C=3C2=NC=CC3)C(OC)=N)C=CC=C1
Name
Quantity
32.19 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
9.28 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is thoroughly triturated with acetone
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off with suction

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.